

3-(Aminomethyl)-2-naphthol: A Comprehensive Structural Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Aminomethyl)-2-naphthol

Cat. No.: B1378527

[Get Quote](#)

An In-depth Technical Guide

Introduction

3-(Aminomethyl)-2-naphthol, a key pharmacological intermediate, holds significant promise in the development of novel therapeutics. Its structural features, comprising a naphthalene core functionalized with hydroxyl and aminomethyl groups, provide a versatile scaffold for the synthesis of a wide range of bioactive molecules. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for researchers and scientists engaged in drug design and development. This guide provides a comprehensive analysis of **3-(Aminomethyl)-2-naphthol**, detailing its structural elucidation through advanced analytical techniques and offering insights into its synthesis and potential applications.

Physicochemical Properties and Molecular Structure

3-(Aminomethyl)-2-naphthol, with the chemical formula $C_{11}H_{11}NO$, possesses a molecular weight of approximately 173.21 g/mol ^[1]. Its structure is characterized by a naphthalene ring system, with a hydroxyl group at position 2 and an aminomethyl group at position 3. This arrangement of functional groups imparts both acidic and basic properties to the molecule, influencing its solubility, reactivity, and biological activity.

Table 1: Key Physicochemical Properties of **3-(Aminomethyl)-2-naphthol**

Property	Value	Source
CAS Number	1181563-65-4	--INVALID-LINK--[1]
Molecular Formula	C ₁₁ H ₁₁ NO	--INVALID-LINK--[1]
Molecular Weight	173.21 g/mol	--INVALID-LINK--[1]
SMILES Code	OC1=C(CN)C=C2C=CC=CC2=C1	--INVALID-LINK--[1]

The strategic placement of the hydroxyl and aminomethyl groups on the rigid naphthalene backbone creates a molecule with specific steric and electronic features. These characteristics are crucial for its interaction with biological targets, such as enzymes and receptors. The inherent fluorescence of the naphthol moiety also provides a valuable tool for its detection and quantification in biological systems.[2]

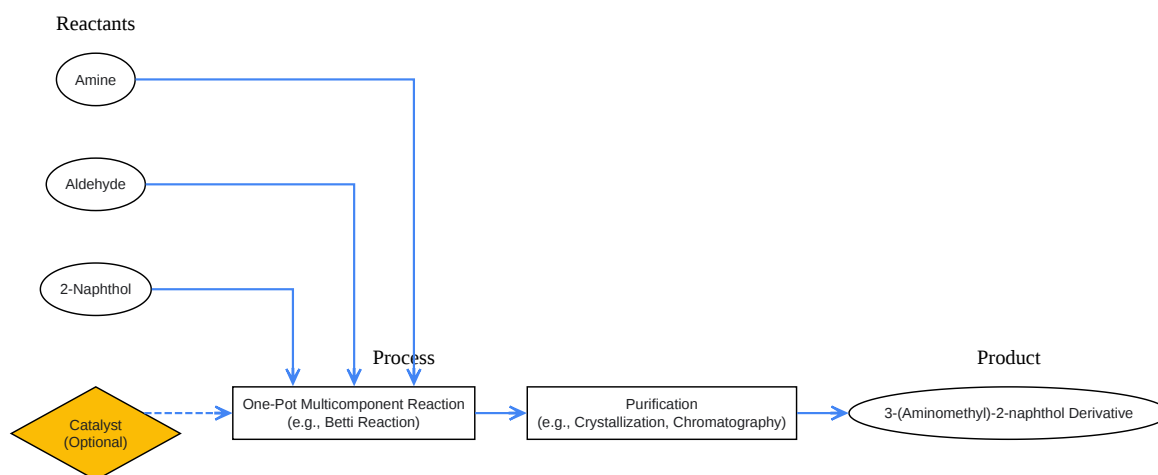
Synthesis of Naphthol Derivatives

The synthesis of aminomethylated naphthol derivatives can be achieved through various multicomponent reactions, which are highly valued in medicinal chemistry for their efficiency and atom economy. One of the most prominent methods is the Betti reaction, a modification of the Mannich reaction.[3] This one-pot synthesis typically involves the condensation of a 2-naphthol, an aldehyde, and an amine.[3][4]

The "Grindstone Chemistry" approach offers a green and energy-efficient alternative for the synthesis of 1-aminoalkyl-2-naphthols, demonstrating high yields in short reaction times with operational simplicity.[5] Furthermore, solvent-free conditions using various catalysts have been explored to produce amidoalkyl naphthols, which can be subsequently converted to their aminoalkyl counterparts.[6][7] These synthetic strategies allow for the introduction of diverse substituents, enabling the generation of a library of **3-(aminomethyl)-2-naphthol** analogs for structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of **3-(aminomethyl)-2-naphthol** derivatives via a multicomponent reaction.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-(aminomethyl)-2-naphthol** derivatives.

Structural Elucidation Techniques

A combination of spectroscopic and spectrometric methods is essential for the unambiguous structural confirmation of **3-(aminomethyl)-2-naphthol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For the related compound, 3-amino-2-naphthol, ^1H and ^{13}C NMR spectra have been reported.^{[8][9]} In the ^1H NMR spectrum, distinct signals for the

aromatic protons of the naphthalene ring, as well as the protons of the amino and hydroxyl groups, are expected. The chemical shifts and coupling patterns of these signals provide invaluable information about the substitution pattern on the naphthalene core. Similarly, the ^{13}C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Representative ^1H NMR Data for 3-Amino-2-naphthol in DMSO- d_6

Assignment	Chemical Shift (ppm)
OH	9.92
Aromatic CH	7.48
Aromatic CH	7.44
Aromatic CH	7.11
Aromatic CH	7.05
Aromatic CH	6.89
NH ₂	5.08
Data sourced from ChemicalBook.[9]	

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 3-amino-2-naphthol, the mass spectrum shows a molecular ion peak corresponding to its molecular weight of 159 g/mol .[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer insights into the molecule's structure.

Infrared (IR) Spectroscopy

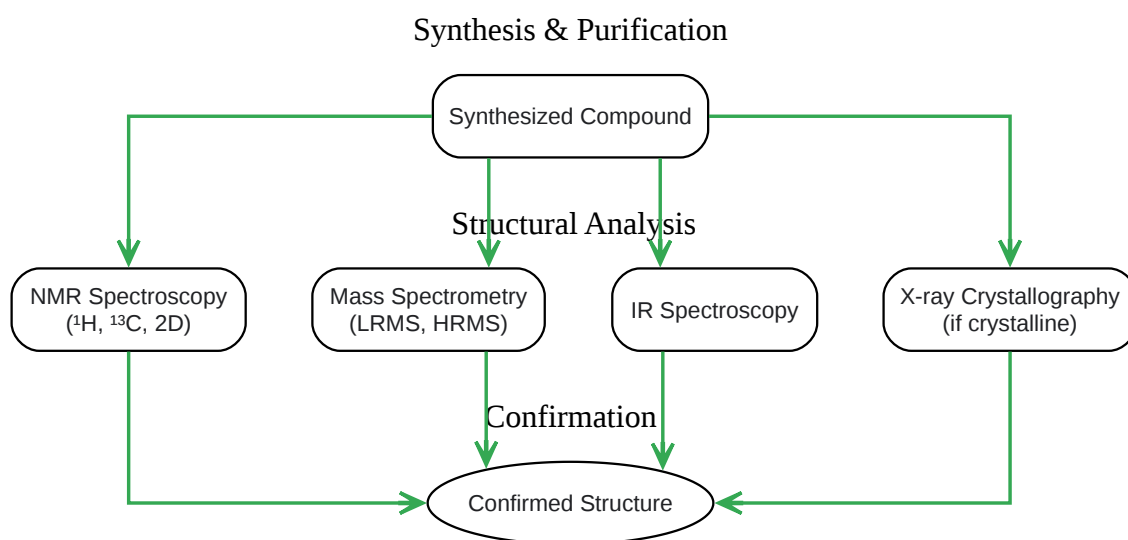
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-2-naphthol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, as well as aromatic C-H and C=C stretching vibrations.[10][11] These spectral features confirm the presence of the hydroxyl, amino, and naphthalene functionalities.

X-ray Crystallography

For obtaining the definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. The crystal structure of related 1-(α -aminobenzyl)-2-naphthol derivatives has been reported, providing valuable insights into the spatial arrangement of the substituents on the naphthalene ring.[12]

Integrated Analytical Workflow

The structural analysis of **3-(aminomethyl)-2-naphthol** necessitates an integrated approach, leveraging the strengths of multiple analytical techniques.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **3-(aminomethyl)-2-naphthol**.

Applications in Drug Development

The **3-(aminomethyl)-2-naphthol** scaffold is a privileged structure in medicinal chemistry. Naphthalene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, cardiovascular, and antiviral properties.[13]

Specifically, aminoalkyl naphthols, also known as Betti bases, are of significant interest due to their potential to enhance the cytotoxicity of antitumor agents and their hypotensive and bradycardiac effects.[13]

The ability to readily synthesize a diverse library of **3-(aminomethyl)-2-naphthol** derivatives allows for systematic exploration of their biological activities. By modifying the substituents on the aromatic rings and the amine, researchers can fine-tune the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile for a specific therapeutic target.

Conclusion

A comprehensive structural analysis is fundamental to harnessing the full therapeutic potential of **3-(aminomethyl)-2-naphthol**. This guide has outlined the key physicochemical properties, synthetic strategies, and a multi-pronged analytical approach for the definitive characterization of this important pharmacological intermediate. By applying these principles, researchers and drug development professionals can confidently advance the design and synthesis of novel drug candidates based on this versatile molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1181563-65-4|3-(Aminomethyl)-2-naphthol|BLD Pharm [bldpharm.com]
- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. arcjournals.org [arcjournals.org]
- 8. 3-Amino-2-naphthol | C₁₀H₉NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-AMINO-2-NAPHTHOL(5417-63-0) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Amino-2-naphthol [webbook.nist.gov]
- 11. 3-AMINO-2-NAPHTHOL(5417-63-0) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-(Aminomethyl)-2-naphthol: A Comprehensive Structural Analysis for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1378527#3-aminomethyl-2-naphthol-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com